2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-
Overview
Description
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their fragrant properties and are used in perfumes and flavorings.
Mechanism of Action
Target of Action
It is known to be a derivative of coumarins , which are known to interact with various enzymes and proteins in the body.
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, including enzyme inhibition, receptor binding, and modulation of gene expression .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
As a coumarin derivative, it is likely to be well-absorbed following oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Coumarin derivatives are known to have a variety of biological effects, including anti-inflammatory, anticoagulant, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-ethyl-4-methyl-2H-chromen-2-one. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. This method is widely used due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of coumarin derivatives, including 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, often involves large-scale Pechmann condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as sulfuric acid or aluminum chloride are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds. These products have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of dyes, fragrances, and flavorings
Comparison with Similar Compounds
Similar Compounds
7-Ethoxy-4-methyl-2H-1-benzopyran-2-one: Similar in structure but with an ethoxy group instead of an ethyl group.
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-one: Contains a diethylamino group, which significantly alters its chemical properties and applications
Uniqueness
2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-ethyl-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAOONDOLHDLDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409026 | |
Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101999-44-4 | |
Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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